Hydroxypyrimidine

Hydroxypyrimidines are a class of organic compounds that contain both a pyrimidine ring and a hydroxy group (-OH). These molecules exhibit a diverse range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The presence of the hydroxy group introduces polarity to the molecule, which can enhance its solubility in aqueous solutions and improve its interaction with biomolecules.

Structurally, hydroxypyrimidines consist of a five-membered pyrimidine ring fused to a six-membered heterocycle containing at least one oxygen atom. The flexibility in substituents attached to the ring allows for the design of molecules with specific pharmacological profiles tailored to various therapeutic applications. Due to their structural versatility and biological activity, hydroxypyrimidines are widely studied and have potential as lead compounds in drug discovery.

The synthesis of these compounds often involves multistep reactions such as nucleophilic substitution or condensation reactions. Their synthetic accessibility, combined with their pharmacological properties, makes them valuable tools in medicinal chemistry research.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

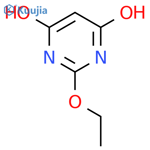

|

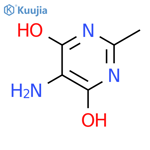

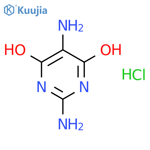

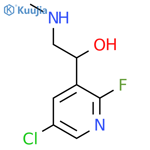

5-(2-hydroxyethyl)-1,2-dihydropyrimidin-2-one hydrochloride | 1803571-24-5 | |

|

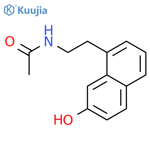

4-Hydroxy Moxonidine | 352457-34-2 | C9H13N5O2 |

|

2-Methoxypyrimidine-4,6-diol | 1758-98-1 | C5H6N2O3 |

|

5-Hydroxy-6-methylpyrimidine-2,4(1H,3H)-dione | 7417-28-9 | C5H6N2O3 |

|

5-Amino-2-methylpyrimidine-4,6-diol | 98797-08-1 | C5H7N3O2 |

|

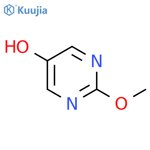

2-Methoxypyrimidin-5-ol | 91233-70-4 | C5H6N2O2 |

|

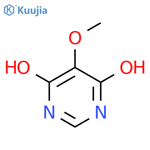

4,6-Dihydroxy-5-methoxypyrimidine | 5193-84-0 | C5H6N2O3 |

|

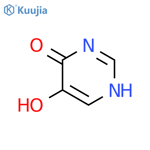

5-Hydroxypyrimidin-4(1H)-one | 15837-41-9 | C4H4N2O2 |

|

2-Ethoxy-4,6-dihydroxypyrimidine | 61636-08-6 | C6H8N2O3 |

|

2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride | 56830-58-1 | C4H7ClN4O2 |

Verwandte Literatur

-

Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847

Empfohlene Lieferanten

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte

-

-

-

-

7-Desmethylagomelatine Cas No: 152302-45-9

7-Desmethylagomelatine Cas No: 152302-45-9 -